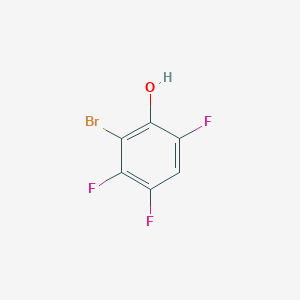

2-Bromo-3,4,6-trifluorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3,4,6-trifluorophenol is a chemical compound with the molecular formula C6H2BrF3O and a molecular weight of 226.98 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2BrF3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H . This compound contains a total of 13 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . The physical and chemical properties of similar compounds like 2,4,6-Trifluorophenol include a density of 1.5±0.1 g/cm3, boiling point of 128.1±35.0 °C at 760 mmHg, and vapour pressure of 8.9±0.2 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis and Antibacterial Properties

2-Bromo-3,4,6-trifluorophenol has been used in the synthesis of various acylthioureas, which exhibit significant antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm formation capabilities. This highlights the potential of derivatives of this compound for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Fluorination Techniques

The compound has been a subject in studies exploring fluorination techniques, such as the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, which led to the creation of several fluorinated compounds. This research contributes to the development of methods for the synthesis of fluorinated organic compounds, which are valuable in various chemical manufacturing processes (Koudstaal & Olieman, 2010).

Photocatalytic Reactions

In photocatalytic applications, this compound derivatives have been employed in reactions to generate gem-difluoro vinyl radicals, leading to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines. This demonstrates the compound's role in enabling complex chemical transformations through photoredox catalysis, offering a pathway to novel synthetic routes for pharmaceutical and material science research (Zeng, Li, Chen, & Zhou, 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that halogen-substituted phenols, such as 2,4,6-trifluorophenol, have been reported to undergo peroxidase oxidation . This suggests that peroxidase enzymes could be potential targets of 2-Bromo-3,4,6-trifluorophenol.

Mode of Action

Based on the information about similar compounds, it can be inferred that this compound might interact with its targets (potentially peroxidase enzymes) through oxidation processes .

Biochemical Pathways

The oxidation process involving peroxidase enzymes suggests that it might influence pathways related to oxidative stress and cellular detoxification .

Result of Action

Based on the potential interaction with peroxidase enzymes, it can be hypothesized that this compound might influence cellular responses to oxidative stress .

Action Environment

It is known that halogen-substituted phenols need to be handled carefully to avoid generating dust and contact with skin and eyes , suggesting that the compound’s action might be influenced by environmental conditions such as humidity and temperature.

Propriétés

IUPAC Name |

2-bromo-3,4,6-trifluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHIJPFUVHVVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)

![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)